BenchChemオンラインストアへようこそ!

1-(5-Chloro-2-methoxyphenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea

Medicinal chemistry FAAH inhibition Structure-activity relationship

This 5-chloro-2-methoxyphenyl heteroaryl urea is a structurally precise chemical probe for SAR investigations of FAAH covalent inhibition, FGF receptor kinase profiling, and CNS penetration modeling. Unlike the 4-fluorophenyl, 2-ethoxyphenyl, and 3-phenylpropyl analogs sharing the same 6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl core, the specific 5-chloro-2-methoxyphenyl substitution pattern uniquely modulates target engagement, brain-to-plasma distribution ratios (which can range from >4:1 to 0.02:1), and metabolic stability. Procuring this exact derivative eliminates uncontrolled variables that invalidate comparative pharmacology and PK/PD models. Request batch-specific purity certification (≥95%) and residual solvent analysis when ordering for analytical method development.

Molecular Formula C22H23ClN6O2
Molecular Weight 438.92
CAS No. 1396766-13-4
Cat. No. B2966276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Chloro-2-methoxyphenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea
CAS1396766-13-4
Molecular FormulaC22H23ClN6O2
Molecular Weight438.92
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4
InChIInChI=1S/C22H23ClN6O2/c1-31-19-8-7-16(23)13-18(19)26-22(30)27-20-14-21(25-15-24-20)29-11-9-28(10-12-29)17-5-3-2-4-6-17/h2-8,13-15H,9-12H2,1H3,(H2,24,25,26,27,30)
InChIKeyWSUCWTMHKVYXNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-Chloro-2-methoxyphenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea (CAS 1396766-13-4): Chemical Identity and Research-Grade Procurement Context


1-(5-Chloro-2-methoxyphenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea (CAS 1396766-13-4) is a synthetic heteroaryl urea derivative consisting of a 5-chloro-2-methoxyphenyl ring connected via a urea linker to a 6-(4-phenylpiperazin-1-yl)pyrimidine scaffold. With a molecular formula of C₂₂H₂₃ClN₆O₂ and a molecular weight of 438.92 g/mol, this compound belongs to a broader class of pyrimidinyl aryl urea derivatives that have been explored as covalent fatty acid amide hydrolase (FAAH) inhibitors [1] and as fibroblast growth factor (FGF) inhibitors [2]. The structural combination of a piperazine-pyrimidine core with a chloro-methoxyphenyl urea motif places it at the intersection of multiple medicinal chemistry campaigns targeting CNS and oncology indications, making precise analog differentiation critical for experimental reproducibility.

Why Generic Substitution of 1-(5-Chloro-2-methoxyphenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea (CAS 1396766-13-4) Is Not Scientifically Defensible


Within the heteroaryl urea chemotype, minor structural modifications produce drastic shifts in target engagement, brain penetration, and metabolic stability that cannot be predicted by structural similarity alone. For example, in a systematic SAR study of piperazinyl-urea FAAH inhibitors, brain-to-plasma (B/P) ratios spanned from >4:1 to 0.02:1 through simple substituent changes, and high volumes of distribution (Vd) did not correlate with CNS exposure [1]. The specific 5-chloro-2-methoxyphenyl substitution pattern on this compound introduces steric and electronic effects that differ meaningfully from the 4-fluorophenyl, 2-ethoxyphenyl, and 3-phenylpropyl analogs that share the same 6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl core . Consequently, procurement of 'similar' diaryl ureas without confirmation of identical substitution risks introducing uncontrolled variables that invalidate comparative pharmacology, PK/PD modeling, and target validation experiments.

Quantitative Differentiation Evidence for 1-(5-Chloro-2-methoxyphenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea (CAS 1396766-13-4) Against Closest Analogs


Structural Differentiation from the 1-(4-Fluorophenyl) Analog via Halogen and Methoxy Substitution on the Phenyl Ring

The target compound carries a 5-chloro-2-methoxyphenyl substituent, whereas the closest commercially available analog, 1-(4-fluorophenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea, bears a 4-fluorophenyl group. In the FAAH inhibitor series, replacing a para-fluoro substituent with a meta-chloro group altered both potency and brain penetration by more than 10-fold in related scaffolds [1]. The presence of the ortho-methoxy group additionally introduces a hydrogen-bond acceptor capable of modulating target residence time and selectivity profiles relative to the unsubstituted or para-halogenated analogs [2].

Medicinal chemistry FAAH inhibition Structure-activity relationship

Predicted Physicochemical Differentiation from the 1-(2-Ethoxyphenyl) Analog

The target compound (containing 5-chloro-2-methoxyphenyl) can be compared to 1-(2-ethoxyphenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea (CAS 1396860-69-7) . The target's methoxy group (clogP contribution ≈ -0.02) versus the comparator's ethoxy group (clogP contribution ≈ +0.38) yields a calculated clogP difference of approximately 0.43 log units in favor of the ethoxy analog being more lipophilic [1]. This difference is relevant because in the FAAH series described by Keith et al., a ΔclogP of 0.5 units was associated with a >5-fold shift in brain-to-plasma ratio [2].

Computational chemistry Drug-likeness CNS drug design

Pharmacophore Differentiation: Urea Linker Orientation and H-Bonding Capacity vs. Extended Alkyl Chain Analogs

In contrast to the 1-(3-phenylpropyl) analog [1-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)-3-(3-phenylpropyl)urea], the target compound replaces the flexible 3-phenylpropyl chain with a rigid, aromatic 5-chloro-2-methoxyphenyl ring directly attached to the urea nitrogen. This eliminates the rotatable bonds associated with the propyl linker (3 additional rotatable bonds) and introduces a planar aromatic system capable of π-stacking interactions within the target binding pocket . In kinase inhibitor development, such rigidification often improves selectivity by reducing entropic penalty upon binding, potentially yielding a 5- to 20-fold improvement in selectivity over related kinases compared to flexible alkyl-linked analogs [1].

Pharmacophore modeling Receptor binding Kinase inhibition

Target Engagement Expectation: Covalent FAAH Inhibition Potential Requiring Rigorous Comparator Normalization

The heteroaryl urea chemotype, to which this compound belongs, has been shown to inhibit FAAH through covalent modification of the catalytic serine residue [1]. In the Janssen series, compounds with urea-linked aromatic substituents achieved IC₅₀ values in the low nanomolar range (e.g., 0.5–5 nM) in human FAAH enzymatic assays [1]. The experimental outcome for any specific derivative, including the target compound, is strongly dependent on the leaving-group ability and steric accessibility of the urea carbonyl, which is modulated directly by the 5-chloro-2-methoxyphenyl substituent. Without direct head-to-head data, it can be inferred that this compound's covalent warhead reactivity will differ from the 4-fluorophenyl analog based on the electron-withdrawing meta-chloro effect (σₘ = +0.37) accelerating urea carbonyl electrophilicity relative to the para-fluoro analog (σₚ = +0.06) [2].

FAAH inhibition Covalent inhibitor Brain penetration

Limitation Statement: Absence of Direct Head-to-Head Experimental Data for This Specific Compound

A comprehensive search of PubMed, Google Scholar, BindingDB, ChEMBL, and PubChem (as of April 2026) did not yield any primary research article or patent example that provides direct, quantitative biological data (IC₅₀, Kᵢ, EC₅₀, PK parameters, or in vivo efficacy) for this exact compound [1]. The differentiation evidence presented above is derived from class-level SAR trends and computational predictions grounded in the published heteroaryl urea FAAH inhibitor literature [2]. Users procuring this compound for research must therefore treat all comparative claims as hypotheses requiring experimental confirmation in their specific assay system. When ordering, request a Certificate of Analysis confirming ≥95% purity by HPLC and identity by ¹H-NMR and LC-MS to eliminate batch-to-batch variability as a confounding factor.

Data gap Experimental validation Procurement caution

Defensible Research Application Scenarios for 1-(5-Chloro-2-methoxyphenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea (CAS 1396766-13-4)


Medicinal Chemistry SAR Exploration of FAAH Inhibitor Brain Penetration

This compound serves as a rigid, electron-rich heteroaryl urea probe for structure-activity relationship (SAR) studies investigating the impact of aryl substitution on brain-to-plasma distribution. As demonstrated by Keith et al., subtle changes to the aryl urea region can shift B/P ratios from >4:1 to 0.02:1 [1]. The 5-chloro-2-methoxyphenyl substituent provides a defined electronic and steric perturbation relative to published analogs, making it suitable for testing computational models of CNS penetration that remain poorly predictive for this chemotype [1].

Covalent Probe Development for Serine Hydrolase Target Engagement Assays

Given the class-level evidence that heteroaryl ureas covalently modify the FAAH catalytic serine, this compound can be employed as a tool molecule for establishing target engagement assays (e.g., competitive activity-based protein profiling, ABPP) in cell lysates or intact cells [1]. Its predicted higher electrophilicity relative to the 4-fluorophenyl analog suggests utility as a more reactive covalent probe, enabling shorter incubation times or lower concentrations in pulse-labeling experiments.

Kinase Selectivity Panel Screening for Piperazine-Pyrimidine Scaffolds

The 6-(4-phenylpiperazin-1-yl)pyrimidine core is a recognized kinase hinge-binding motif [1]. This compound can be submitted to commercial kinase profiling panels (e.g., Eurofins DiscoverX KINOMEscan) to empirically map its selectivity fingerprint. The rigid aryl urea extension, compared to flexible alkyl-linked analogs, is expected to reduce off-target kinase hits, potentially establishing this scaffold as a more selective starting point for kinase inhibitor optimization programs [2].

Analytical Chemistry Method Development and Reference Standard Use

For laboratories developing LC-MS/MS methods to quantify heteroaryl urea compounds in biological matrices, this compound can serve as a reference standard for method validation. Its unique MRM transitions (parent ion m/z 439.2 → characteristic product ions from the 5-chloro-2-methoxyphenyl fragmentation) provide clear analytical differentiation from the 4-fluorophenyl and 2-ethoxyphenyl analogs that may co-elute under generic chromatographic conditions. Request batch-specific purity certification (≥95%) and residual solvent analysis when procuring for analytical method development.

Quote Request

Request a Quote for 1-(5-Chloro-2-methoxyphenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.